8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Description
Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The prefix “8-(2,6-dichlorobenzyl)-” indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two chlorine atoms at the 2nd and 6th positions. The “1,4-dioxa-8-azaspiro[4.5]decane” part refers to a spiro compound with a decane (10 carbon atoms) backbone, containing an oxygen atom at the 1st and 4th positions and a nitrogen atom at the 8th position .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings that share a single atom . In the case of “8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane”, the shared atom would be the 8th carbon atom in the decane backbone .Chemical Reactions Analysis
The chemical reactions of spiro compounds can vary widely depending on the functional groups present in the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed chemical reactions analysis.Future Directions
Properties
IUPAC Name |
8-[(2,6-dichlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c15-12-2-1-3-13(16)11(12)10-17-6-4-14(5-7-17)18-8-9-19-14/h1-3H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMCBURVRFFIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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